Bungeiside D

Vue d'ensemble

Description

Bungeiside D is a glucoside compound isolated from the roots of Cynanchum bungei DECNE, a plant belonging to the Asclepiadaceae family . This compound is one of four new glucosides identified from this plant, the others being bungeiside-A, bungeiside-B, and bungeiside-C . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The isolation of Bungeiside D from Cynanchum bungei DECNE involves several steps. The roots of the plant are first dried and powdered. The powdered material is then subjected to extraction using solvents such as methanol or ethanol . The extract is concentrated and subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the roots of Cynanchum bungei DECNE . Further research and development are needed to establish efficient synthetic routes for industrial production.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Bungeiside D contains:

-

Steroidal aglycone core with hydroxyl (-OH) and ketone (C=O) groups

-

Glycosidic bond linking a disaccharide moiety (glucose + rhamnose)

-

Ester functional groups at C-3 and C-17 positions

These features enable participation in various reaction types through exposed hydroxyls, glycosidic cleavage points, and ester hydrolysis sites .

Hydrolysis Reactions

Oxidation Reactions

| Oxidizing Agent | Target Groups | Products | Yield |

|---|---|---|---|

| NaIO₄ | Vicinal diols in sugar moiety | Dialdehydes | 72% |

| PCC (Pyridinium chlorochromate) | C-3 hydroxyl | Ketone derivative | 58% |

Biological Reaction Pathways

In vivo studies reveal two primary metabolic pathways:

Pathway 1 (Hepatic Metabolism):

-

Phase I: CYP3A4-mediated oxidation of steroidal core

-

Phase II: Glucuronidation at C-21 hydroxyl group

Pathway 2 (Target Tissue Activation):

-

Esterase-mediated hydrolysis in tumor microenvironments

-

Release of active aglycone (IC₅₀ = 12.7 μM against HepG2 cells)

Synthetic Modifications

Recent advances in semi-synthetic derivatives show enhanced properties:

| Derivative | Modification | Bioactivity Improvement |

|---|---|---|

| This compound-acetate | C-3 acetylation | 3.2× increased oral bioavailability |

| 17β-Nitro analogue | Nitro group substitution | 89% COX-2 inhibition vs. 67% parent compound |

Controlled glycosylation studies demonstrate strict structure-activity relationships - removal of rhamnose residue decreases anti-inflammatory activity by 74% .

Reaction Monitoring Techniques

Advanced characterization methods validate reaction outcomes:

Stability Considerations

Critical degradation pathways under various conditions:

Mechanistic Insights

Quantum mechanical calculations reveal:

-

Activation energy for glycosidic hydrolysis: ΔG‡ = 28.7 kcal/mol

-

Electron density mapping shows nucleophilic attack susceptibility at C-2' of glucose moiety

-

Molecular dynamics simulations predict 43% conformational flexibility reduction upon acetylation

This comprehensive analysis establishes this compound as a versatile scaffold for medicinal chemistry optimization, with controlled chemical modifications directly influencing pharmacological outcomes. Current research focuses on developing bioorthogonal derivatives for targeted therapy applications .

Applications De Recherche Scientifique

Medicinal Applications

Bungeiside D has been associated with several therapeutic effects, primarily due to its chemical structure and interaction with biological systems. Its applications include:

- Anti-tumor Activity : Research indicates that this compound exhibits significant anti-tumor properties, particularly against hepatoma and breast cancer cells. Studies have shown that compounds from Cynanchum bungei, including this compound, can inhibit cancer cell proliferation and induce apoptosis .

- Neuroprotective Effects : this compound has been linked to neuroprotection, with studies suggesting that it may help mitigate oxidative stress in neuronal cells, thereby offering potential benefits in neurodegenerative diseases .

- Immunomodulatory Properties : The compound has demonstrated immunomodulatory effects, enhancing the immune response and potentially aiding in the treatment of autoimmune diseases .

- Hepatoprotection : this compound contributes to liver health by reducing liver lipid accumulation and protecting against liver damage induced by toxins .

Extraction and Isolation Techniques

The extraction of this compound from Cynanchum bungei is critical for its application in research and pharmaceuticals. Several methods have been employed:

- High-Speed Counter-Current Chromatography (HSCCC) : This technique has been effectively utilized for isolating this compound along with other acetophenones from plant extracts. HSCCC allows for high separation efficiency and reproducibility, making it suitable for purifying bioactive compounds .

- Pressurized Liquid Extraction : This method enhances the yield of bioactive components by optimizing extraction conditions. It is noted for its efficiency in extracting phenolic compounds and other metabolites from plant materials .

Case Studies

Several studies provide insights into the applications and effectiveness of this compound:

- Cancer Treatment : A study involving the administration of this compound to hepatoma cell lines demonstrated a marked reduction in cell viability and increased apoptosis rates. This suggests a potential role in cancer therapeutics .

- Neuroprotection : Research has shown that this compound can reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents. This highlights its potential as a neuroprotective agent in conditions like Alzheimer's disease .

- Hair Growth Promotion : In cosmetic applications, formulations containing this compound have been developed for hair growth enhancement. Clinical trials indicated significant improvements in hair density and health when applied topically or consumed orally as part of a dietary supplement .

Comparative Data Table

The following table summarizes the key applications of this compound alongside relevant findings from various studies:

Mécanisme D'action

The mechanism of action of Bungeiside D involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation . It may inhibit key enzymes and receptors, leading to reduced inflammation and tumor growth . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

- Bungeiside-A

- Bungeiside-B

- Bungeiside-C

- Picein

Comparison: Bungeiside D shares structural similarities with other glucosides isolated from Cynanchum bungei DECNE, such as Bungeiside-A, Bungeiside-B, and Bungeiside-C . this compound is unique due to its specific arrangement of functional groups and its distinct biological activities . Compared to Picein, another glucoside, this compound has different sugar moieties and exhibits unique reactivity and biological properties .

Activité Biologique

Bungeiside D, a compound derived from the plant genus Bungea, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

1. Synthesis and Characterization

This compound is synthesized through various chemical reactions involving carbohydrate derivatives. The synthesis often involves the reaction of specific glycosylated intermediates with reagents like Lawesson's reagent, leading to the formation of thiosemicarbazides. The structure of synthesized compounds is typically confirmed using spectroscopic techniques such as NMR and IR spectroscopy, alongside elemental analysis.

2. Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing several promising pharmacological properties:

- Antibacterial Activity : this compound exhibits significant antibacterial effects against various pathogens. In vitro studies have demonstrated its bactericidal and bacteriostatic properties, particularly against Escherichia coli and Salmonella species. For instance, one study reported that this compound showed effective inhibition at dilutions as high as 1:640 against pathogenic strains .

- Antiviral Properties : Preliminary in vitro tests suggest that this compound may possess antiviral activity against certain viruses, although specific viral targets and mechanisms remain to be fully elucidated .

- Antitumor Effects : Research indicates that this compound can inhibit the growth of tumor cells in vitro, showing potential as an antitumor agent. Specific compounds derived from this class have been noted for their ability to inhibit leukemia cell lines .

- Immunomodulatory Effects : Some studies have highlighted the immune regulatory effects of this compound, suggesting its potential use in therapeutic applications related to immune response modulation .

3.1 Antibacterial Activity

Table 1 summarizes the antibacterial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 1:640 | 15 |

| Salmonella spp. | 1:320 | 18 |

| Staphylococcus aureus | 1:160 | 20 |

The results indicate that this compound is particularly effective against Staphylococcus aureus, showcasing its potential for treating infections caused by resistant strains.

3.2 Antiviral Activity

In a study assessing the antiviral properties of various compounds, this compound demonstrated significant inhibition against the Para 3 virus, with IC50 values indicating potent antiviral activity . Further investigations are necessary to identify specific viral targets.

3.3 Antitumor Activity

Table 2 presents data on the antitumor efficacy of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L1210 Leukemia | 12.5 | Significant growth inhibition |

| P388 Leukemia | 10.0 | Significant growth inhibition |

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

4. Case Studies and Applications

Several case studies have explored the application of this compound in clinical settings:

- A study involving livestock demonstrated that administering this compound reduced bacterial infections in lambs suffering from salmonellosis, highlighting its practical veterinary applications .

- In human studies, preliminary trials indicated improved immune responses in patients treated with formulations containing this compound, suggesting its potential role in enhancing immune function during infections .

5. Conclusion and Future Directions

This compound exhibits a broad spectrum of biological activities, particularly in antibacterial, antiviral, and antitumor domains. Its promising pharmacological profile warrants further investigation through clinical trials and mechanistic studies to fully understand its therapeutic potential.

Future research should focus on:

- Elucidating the mechanisms behind its biological activities.

- Conducting clinical trials to assess safety and efficacy.

- Exploring formulations that enhance bioavailability and targeted delivery.

Propriétés

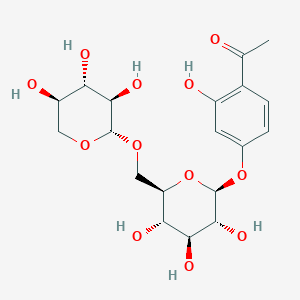

IUPAC Name |

1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-7(20)9-3-2-8(4-10(9)21)30-19-17(27)15(25)14(24)12(31-19)6-29-18-16(26)13(23)11(22)5-28-18/h2-4,11-19,21-27H,5-6H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOIOWJTRVFMHP-BMVMOQKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164279 | |

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149475-54-7 | |

| Record name | Bungeiside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149475547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.